4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide
Description
Properties
Molecular Formula |
C7H6BrN5O |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide |
InChI |
InChI=1S/C7H6BrN5O/c8-4-1-3(7(10)14)5-6(9)11-2-12-13(4)5/h1-2H,(H2,10,14)(H2,9,11,12) |
InChI Key |
HLTFCRRAMPTPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1C(=O)N)C(=NC=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Pyrrolotriazine Precursors
Route 1: Direct Bromination Using N-Bromosuccinimide (NBS)
- Starting material : 4-Aminopyrrolo[2,1-f]triazine.
- Conditions :
- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Brominating agent: NBS or dibromohydantoin.
- Temperature: −10°C to 25°C.
- Additives: Acetic acid (catalyst).
Example (Adapted from CN110845502A) :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | NBS (1.2 equiv), DMF, −10°C, 1 h | 91% | 97% |
- Excess NBS leads to dibrominated byproducts (<2% with stoichiometric control).
- Anhydrous conditions prevent hydrolysis of intermediates.
Carboxamide Functionalization
Route 2: Nitrile Hydrolysis to Carboxamide
- Starting material : 4-Amino-7-bromopyrrolo[2,1-f]triazine-5-carbonitrile.
- Conditions :
- Acidic hydrolysis: H₂SO₄/H₂O (1:1), 80°C, 4 h.
- Basic hydrolysis: NaOH (2M), H₂O₂, rt, 12 h.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | H₂O₂ (30%), NaOH (2M), 25°C | 85% |
- Basic conditions minimize side reactions compared to acidic hydrolysis.
One-Pot Cyclization and Functionalization
Route 3: Leuckart Reaction for Core Formation
- Starting material : Pyrrole-2-carboxylate derivatives.
- Conditions :
- Cyclization: Formamide, ammonium acetate, 140°C, 12 h.
- Bromination: NBS added in situ post-cyclization.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Formamide, NH₄OAc, 140°C | 78% |
| Bromination | NBS, DMF, 0°C | 82% |
- Leuckart conditions enable efficient triazine ring formation.
- Sequential steps reduce purification complexity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Bromination | High regioselectivity, short steps | Requires anhydrous conditions | 85–91% |
| Nitrile Hydrolysis | Scalable, mild conditions | Risk of over-hydrolysis | 75–85% |
| One-Pot Cyclization | Integrated synthesis, cost-effective | High-temperature sensitivity | 70–82% |
Industrial-Scale Considerations
- Solvent Selection : DMF and THF are preferred for bromination due to high solubility of intermediates.
- Catalysts : Palladium catalysts (e.g., PdCl₂) improve efficiency in coupling steps (CN111423443A).
- Purification : Crystallization from methanol/water mixtures enhances purity (>98%).
Emerging Techniques
- Photocatalytic Bromination : Recent studies suggest visible-light-mediated bromination reduces byproducts (e.g., 93% yield with eosin Y catalyst).
- Flow Chemistry : Continuous-flow systems improve safety and scalability for exothermic bromination steps.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Based on the search results, information regarding the applications of "4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide" is not available. However, information is available regarding the applications of the related compound "7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine" .
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is utilized in research for pharmaceutical development, agricultural chemicals, material science, and biochemical research .
Applications of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine:
- Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, particularly for drugs targeting neurological disorders, because of its ability to interact with specific brain receptors .
- Agricultural Chemicals It is used to create agrochemicals like herbicides and fungicides, improving crop protection and reducing environmental impact compared to traditional chemicals .
- Material Science The compound is used to formulate advanced materials, such as polymers and coatings, with improved thermal stability and mechanical properties .
- Biochemical Research Researchers use it in biochemical assays to study enzyme interactions and cellular processes, providing insights into metabolic pathways .
Mechanism of Action
The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of fused heterocyclic kinase inhibitors. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Studies
Substituent Effects on Target Affinity: Halogen vs. Aromatic Groups: The bromine atom in 4-amino-7-bromopyrrolo-triazine-5-carboxamide provides stronger halogen bonding with c-Met compared to pyridinyl or indolyl groups in analogs, improving target specificity . Carboxamide vs. Ester: The carboxamide group enhances hydrogen bonding with kinase active sites, whereas ester derivatives (e.g., methyl carboxylate) show reduced cellular uptake due to lower polarity .
Core Structure Modifications :
- Replacing the pyrrolo-triazine core with imidazo-triazine (as in ) increases planarity and electron-deficient character, favoring interactions with EGFR over VEGFR2 .
Synthetic Accessibility :
- Bromine at position 7 simplifies late-stage functionalization via Suzuki coupling, unlike chloro or methoxy substituents, which require harsher conditions .
Biological Activity
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide (CAS Number: 937046-98-5) is a synthetic compound with notable biological activity. It belongs to a class of pyrrolo-triazine derivatives that have garnered interest in pharmaceutical research due to their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, therapeutic uses, and relevant case studies.
- Molecular Formula : C₆H₅BrN₄
- Molecular Weight : 213.04 g/mol
- Purity : ≥ 95%
- IUPAC Name : 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Research indicates that this compound exhibits activity primarily through its interaction with specific receptors in the central nervous system (CNS). It has been shown to selectively bind to the cannabinoid type 2 (CB2) receptor, which is implicated in various neurological and pain disorders. This selectivity is crucial as it minimizes side effects typically associated with CB1 receptor activation, such as addiction and psychoactivity .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Analgesic Effects | Demonstrated potential in alleviating pain by modulating cannabinoid receptors. |
| Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Antimicrobial | Shows activity against certain bacterial strains in preliminary studies. |
Case Study 1: Analgesic Properties
In a study conducted on animal models of chronic pain, 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine was administered at varying doses (2.5 to 10 mg/kg). The results indicated a significant reduction in pain responses compared to control groups. The compound was noted for its ability to cross the blood-brain barrier effectively while maintaining a half-life of approximately 20 hours .
Case Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that treatment with the compound significantly reduced cell death and oxidative markers in neuronal cell lines exposed to harmful agents. This suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 3: Anti-inflammatory Activity
A recent publication highlighted the anti-inflammatory properties of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine in models of acute inflammation. The compound effectively inhibited the production of TNF-alpha and IL-6 cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory disorders .
Applications in Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals targeting neurological conditions. Its ability to selectively engage with CB2 receptors makes it a candidate for developing therapies aimed at managing pain without the adverse effects associated with traditional analgesics .
Q & A
Q. What are the critical structural features of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide that contribute to its biological activity?
The compound’s bromine atom at the 7-position and the amino group at the 4-position are key to its bioactivity. The bromine enhances electrophilic reactivity, enabling interactions with nucleophilic residues in target proteins, while the amino group facilitates hydrogen bonding. Comparative studies with analogs (e.g., 7-bromo-4-hydroxypyrrolotriazine derivatives) highlight that substitutions at these positions significantly alter antimicrobial and antitumor efficacy .
Q. What synthetic routes are typically used to prepare brominated pyrrolotriazine derivatives?
Synthesis involves multi-step reactions starting from pyrrolotriazine precursors. Common methods include:
- Nucleophilic substitution for bromine introduction (e.g., using NBS or Br₂ in controlled conditions).
- Condensation reactions to form the fused triazine-pyrrole core.
- Protection/deprotection strategies for functional group compatibility (e.g., ethyl ester hydrolysis to carboxamide) . Reaction conditions (temperature, pH, solvent) must be optimized to avoid side products like dehalogenated byproducts .
Q. How is the purity of 4-Amino-7-bromopyrrolotriazine-5-carboxamide validated in research?
Analytical techniques include:
Q. What biological activities have been reported for this compound?
Preliminary studies indicate antimicrobial activity (MIC = 2–8 µg/mL against Gram-positive bacteria) and antitumor potential (IC₅₀ = 10–50 µM in leukemia cell lines). Activity correlates with the compound’s ability to inhibit kinases or DNA-processing enzymes, though mechanistic details require further validation .
Advanced Research Questions
Q. How can synthetic yields be improved for 4-Amino-7-bromopyrrolotriazine-5-carboxamide?
Yield optimization strategies:
- Stepwise temperature control : Lower temps (0–5°C) during bromination reduce side reactions.
- Catalytic additives : Use of DMAP or Cu(I) salts accelerates coupling steps.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates . A comparative table of yields under varying conditions is provided below:
| Reaction Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Bromination | DCM | 0 | None | 62 |
| Bromination | DMF | 25 | CuBr | 85 |
| Cyclization | Toluene | 110 | None | 70 |
Q. How can contradictory data on this compound’s biological activity be resolved?
Contradictions often arise from assay variability (e.g., cell line specificity or bacterial strain differences). Recommended approaches:
- Orthogonal assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated substrates) methods.
- Structural analogs testing : Compare activity of derivatives (e.g., 7-iodo or 4-chloro analogs) to identify SAR trends .
Q. What advanced techniques characterize target interactions of this compound?
- X-ray crystallography : Resolve binding modes with protein targets (e.g., kinase ATP-binding pockets).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff).
- Molecular docking : Predict binding poses using software like AutoDock Vina, guided by crystallographic data .
Q. How does the compound’s stability under physiological conditions impact experimental design?
Stability studies (e.g., in PBS or serum at 37°C) reveal a half-life of ~6 hours due to hydrolysis of the carboxamide group. To mitigate degradation:
- Use prodrug strategies (e.g., ester prodrugs).
- Include protease inhibitors in cell-based assays.
- Monitor stability via LC-MS during long-term experiments .
Q. What computational methods support the optimization of this compound’s pharmacokinetics?
- QSAR models : Predict logP, solubility, and bioavailability from structural descriptors.
- MD simulations : Assess membrane permeability and binding free energies.
- Metabolism prediction : Use CYP450 docking to identify metabolic hotspots .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- pH adjustment : Solubilize via protonation/deprotonation (pKa ~4.5 for the amino group).
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
